2-Methoxypropanethioamide
Overview
Description
2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS. It is a thioamide derivative, which means it contains a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypropanethioamide can be synthesized through several methods. One common approach involves the reaction of ketones with amines and elemental sulfur at high temperatures. Another method involves the use of thionating reagents, which replace the oxygen atom in ordinary amides with a sulfur atom .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Methoxypropanethioamide has diverse applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is employed in studies involving protein and peptide modification.
Medicine: Thioamide derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxypropanethioamide involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioamide group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: A thioamide used in the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug with a similar structure.
Etionamide: An antibiotic used in the treatment of tuberculosis.
Uniqueness
2-Methoxypropanethioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. The presence of the methoxy group and the thioamide functionality allows for unique interactions and applications compared to other thioamides .
Properties
IUPAC Name |
2-methoxypropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKASGYCDWWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.